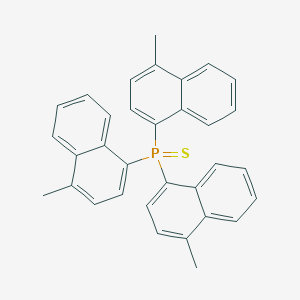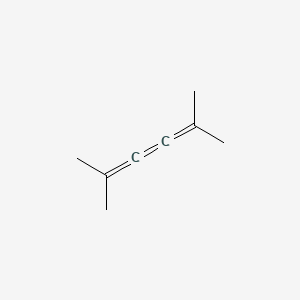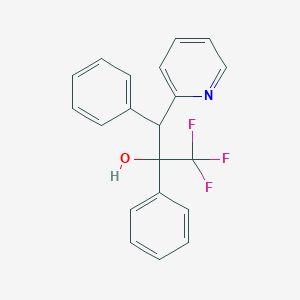
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C20H16F3NO. It is characterized by the presence of trifluoromethyl, diphenyl, and pyridinyl groups, making it a unique and versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol typically involves the reaction of trifluoroacetophenone with pyridine and benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diphenyl and pyridinyl groups contribute to its binding affinity with target proteins or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Similar in structure but lacks the diphenyl groups.
1,1,1-Trifluoro-2-propanol: Contains a trifluoromethyl group but lacks the diphenyl and pyridinyl groups.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Contains additional fluorine atoms, making it more fluorinated.
Uniqueness
1,1,1-Trifluoro-2,3-diphenyl-3-(pyridin-2-yl)propan-2-ol is unique due to the combination of trifluoromethyl, diphenyl, and pyridinyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
分子式 |
C20H16F3NO |
|---|---|
分子量 |
343.3 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-2,3-diphenyl-3-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)19(25,16-11-5-2-6-12-16)18(15-9-3-1-4-10-15)17-13-7-8-14-24-17/h1-14,18,25H |
InChI 键 |
PBXIJVVUMPMRIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC=CC=C3)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


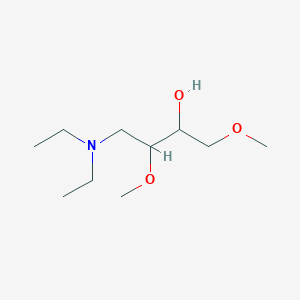
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
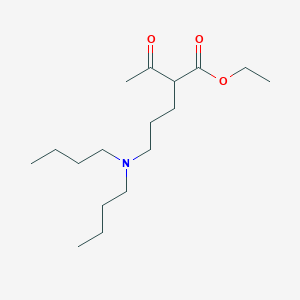
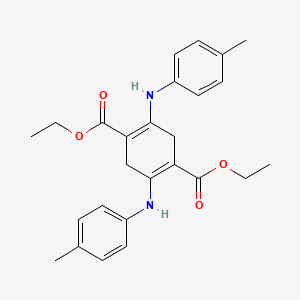

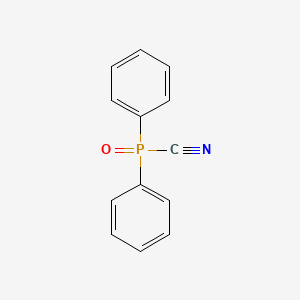
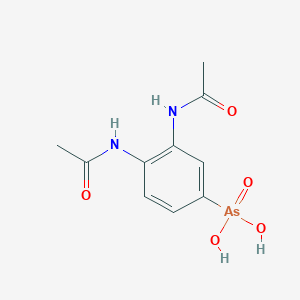
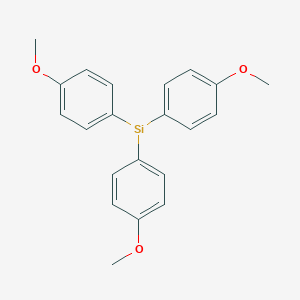
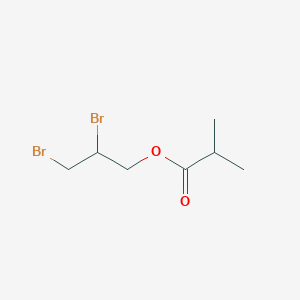
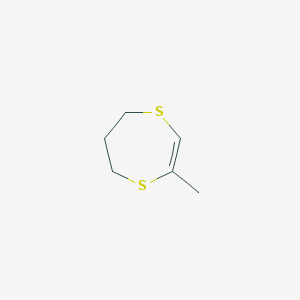
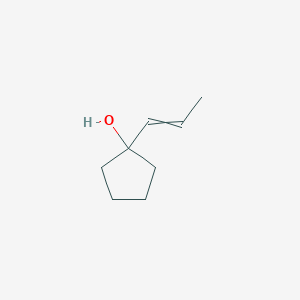
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
